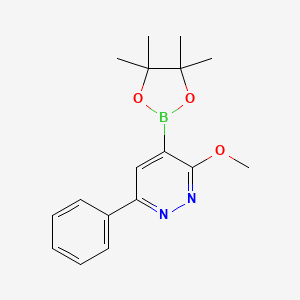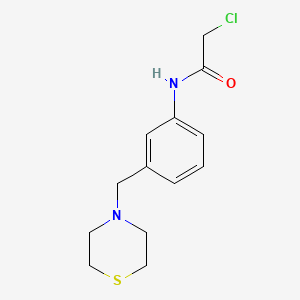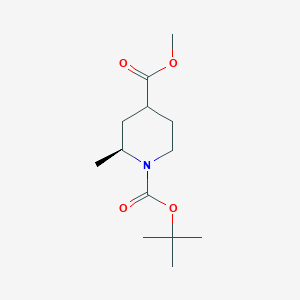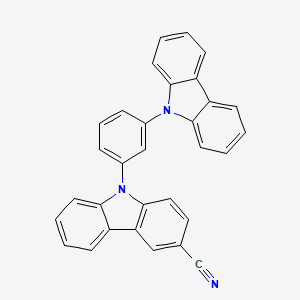
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound, in particular, has gained attention due to its potential use in organic electronics and optoelectronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole and 3-bromobenzonitrile.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between carbazole and 3-bromobenzonitrile in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the desired biphenyl structure.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbazole-3,6-dicarboxylic acid.
Reduction: Formation of 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole.
Substitution: Formation of halogenated derivatives like 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-bromide.
Wissenschaftliche Forschungsanwendungen
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile has a wide range of scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photovoltaics: Employed in organic solar cells as a donor material to enhance efficiency.
Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Wirkmechanismus
The mechanism of action of 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile is primarily based on its electronic properties. The compound can undergo photoexcitation, leading to the generation of excited states. These excited states can participate in various photophysical processes, such as fluorescence and phosphorescence. The molecular targets and pathways involved include:
Charge Transport: Facilitates charge transport in organic electronic devices.
Energy Transfer: Participates in energy transfer processes in OLEDs and photovoltaic cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(4-(9H-Carbazol-9-yl)phenyl)-9H-carbazole: Similar structure but with a different substitution pattern.
3-(9H-Carbazol-9-yl)phenylboronic acid: Contains a boronic acid group instead of a nitrile group.
9-(2-Hydroxyethyl)-9H-carbazole: Contains a hydroxyethyl group instead of a phenyl group.
Uniqueness
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and optoelectronic devices.
Eigenschaften
CAS-Nummer |
1392506-99-8 |
|---|---|
Molekularformel |
C31H19N3 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
9-(3-carbazol-9-ylphenyl)carbazole-3-carbonitrile |
InChI |
InChI=1S/C31H19N3/c32-20-21-16-17-31-27(18-21)26-12-3-6-15-30(26)34(31)23-9-7-8-22(19-23)33-28-13-4-1-10-24(28)25-11-2-5-14-29(25)33/h1-19H |
InChI-Schlüssel |
KXMHPELKLKNUCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)N5C6=C(C=C(C=C6)C#N)C7=CC=CC=C75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


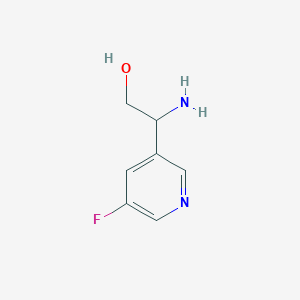
![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)

![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
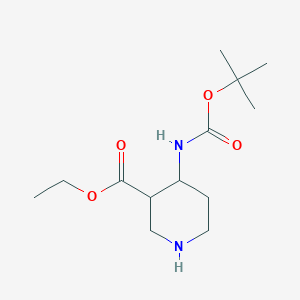
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)
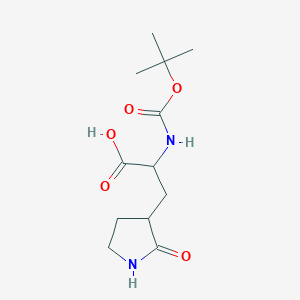
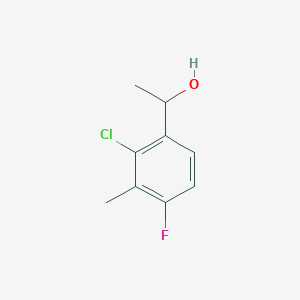
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
